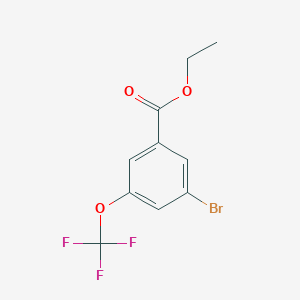

ethyl 2-((4-(4-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

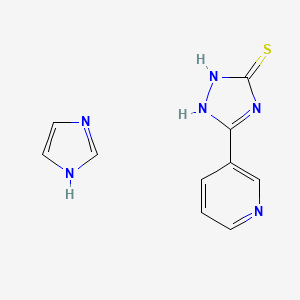

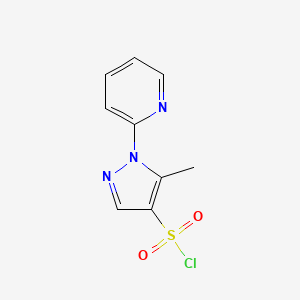

Ethyl 2-((4-(4-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound that likely exhibits a complex structure due to the presence of a 1,2,4-triazole ring, a thioacetate group, and substituted phenyl rings. While the specific compound is not directly discussed in the provided papers, similar compounds with 1,2,4-triazole rings and substituted phenyl groups have been synthesized and characterized, indicating the potential pharmacological activities and the importance of such structures in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves the interaction of different precursor molecules under specific conditions. For instance, the synthesis of ethyl 2-(benzo[d]thazol-2-yl)acetate derivatives involves the reaction of the acetate with arylidinemalononitrile derivatives or cyanoacrylate derivatives in the presence of ethanol and triethylamine at room temperature . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be applicable, suggesting a multi-step process that requires careful control of reaction conditions to obtain the desired product.

Molecular Structure Analysis

Compounds with a 1,2,4-triazole core are often characterized using quantum chemical calculations and spectral techniques. The molecular geometry, vibrational frequencies, and NMR chemical shift values can be calculated using density functional theory (DFT) methods, which can then be compared with experimental data to confirm the structure . The molecular structure of such compounds is crucial for their biological activity, as it influences the interaction with biological targets.

Chemical Reactions Analysis

The reactivity of compounds containing a 1,2,4-triazole ring can be quite diverse, leading to the formation of various derivatives. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been shown to react with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . This indicates that the compound may also undergo a range of chemical reactions, potentially leading to the formation of pharmacologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of different functional groups, such as the thioacetate group and substituted phenyl rings, can affect the compound's solubility, stability, and reactivity. The impurity profile of related compounds can be determined using techniques like liquid chromatography-mass spectrometry (LC-MS), which is essential for the development of pharmaceuticals . Understanding these properties is crucial for the optimization of the compound for potential therapeutic use.

Scientific Research Applications

Antioxidant and Protective Effects

- Thiazolo-triazole compounds have been studied for their protective effects against ethanol-induced oxidative stress in liver and brain tissues, suggesting potential antioxidant properties (Aktay, Tozkoparan, & Ertan, 2005).

Anti-inflammatory and Analgesic Properties

- Thiazolo[3,2-b]-1,2,4-triazole derivatives have shown promising anti-inflammatory and analgesic activities, pointing to their potential in treating inflammatory conditions and pain (Doğdaş, Tozkoparan, Kaynak, Eriksson, Kuepeli, Yeşilada, & Ertan, 2007).

Neuroprotective Effects

- Certain 1,2,4-triazole derivatives have been evaluated for their neuroprotective properties, such as enhancing memory capabilities in mice, which may indicate potential applications in treating neurological disorders (Ming-zhu, 2010).

Pharmacological Applications

- Research has been conducted on a variety of 1,2,4-triazole derivatives for their pharmacological activities, including GPR52 agonist properties that may have implications in psychiatric disorders (Tokumaru, Ito, Nomura, Nakahata, Shimizu, Kurimoto, Aoyama, & Aso, 2017).

Potential in Imaging and Diagnostic Applications

- Triazole derivatives have been explored for their use in PET imaging of fatty acid amide hydrolase in the brain, showcasing their potential in medical imaging technologies (Kumata, Yui, Hatori, Maeda, Xie, Ogawa, Yamasaki, Nagai, Shimoda, Fujinaga, Kawamura, & Zhang, 2015).

Safety and Hazards

As a research compound, ethyl 2-((4-(4-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate should be handled with care. Standard laboratory safety precautions apply, including proper storage, handling, and disposal. Consult relevant safety data sheets and follow institutional guidelines .

properties

IUPAC Name |

ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)16-8-6-15(22)7-9-16)12-23-20(28)14-4-10-17(29-2)11-5-14/h4-11H,3,12-13H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUAYIPLPXBLSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-((4-(4-fluorophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cycloheptyl-1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2502320.png)

![Phenyl[3-(piperidin-4-yl)-1,2,4-oxadiazol-5-yl]methyl acetate](/img/structure/B2502321.png)

![2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile](/img/structure/B2502322.png)

![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2502327.png)

![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)